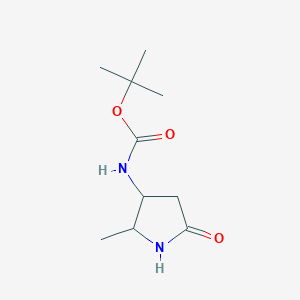

tert-butyl N-(2-methyl-5-oxo-pyrrolidin-3-yl)carbamate

Description

tert-Butyl N-(2-methyl-5-oxo-pyrrolidin-3-yl)carbamate (CAS: 1824602-08-5) is a carbamate-protected pyrrolidinone derivative with the molecular formula C₁₀H₁₈N₂O₃ and a molecular weight of 214.26 g/mol . The compound features a pyrrolidin-5-one (γ-lactam) core substituted with a methyl group at position 2 and a tert-butoxycarbonyl (Boc) carbamate at position 3. This structure confers both rigidity and polarity, making it a valuable intermediate in pharmaceutical synthesis, particularly for introducing chiral centers or protecting amine functionalities during multi-step reactions.

Properties

Molecular Formula |

C10H18N2O3 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

tert-butyl N-(2-methyl-5-oxopyrrolidin-3-yl)carbamate |

InChI |

InChI=1S/C10H18N2O3/c1-6-7(5-8(13)11-6)12-9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,11,13)(H,12,14) |

InChI Key |

PUJCDWPQPLVMHC-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CC(=O)N1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Amine Intermediates

The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during multi-step syntheses. A common approach involves reacting 3-amino-2-methylpyrrolidin-5-one with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Typical conditions include:

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for optimal solubility.

-

Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to deprotonate the amine and facilitate carbamate formation.

-

Stoichiometry : A 1.2–1.5 molar excess of Boc₂O ensures complete reaction.

Key Reaction :

Pyrrolidinone Ring Formation

The pyrrolidinone core is typically synthesized via cyclization of γ-aminobutyric acid (GABA) derivatives or through intramolecular lactamization. For example:

-

Starting Material : Methyl 4-amino-2-methylbutanoate undergoes acid-catalyzed cyclization to form 2-methylpyrrolidin-5-one.

-

Conditions : Reflux in toluene with p-toluenesulfonic acid (PTSA) as a catalyst yields the lactam intermediate.

Industrial-Scale Production

Challenges in Scale-Up

Industrial synthesis faces hurdles such as reaction viscosity and byproduct formation. A patent by highlights issues with solidification during Edoxaban intermediate synthesis, where excessive triethylamine led to gelation. Similar challenges apply to tert-butyl carbamate derivatives:

Process Optimization

Comparative analysis of industrial methods reveals critical parameters (Table 1):

Table 1: Industrial Synthesis Parameters

The optimized method reduces triethylamine usage by 50%, improving yield and processability.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

NMR : ¹H NMR shows characteristic tert-butyl singlet at δ 1.4 ppm and pyrrolidinone carbonyl at δ 170 ppm.

-

IR : Stretches at 1680–1720 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) confirm carbamate formation.

Comparative Analysis of Synthetic Routes

Table 2: Synthetic Route Efficiency

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Laboratory (Boc₂O) | 78–82 | 92–95 | Moderate |

| Industrial (Optimized) | 93 | 98 | High |

The industrial approach outperforms laboratory methods in yield and purity due to refined reagent ratios and solvent systems .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(2-methyl-5-oxo-pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like cesium carbonate . The reactions are typically carried out under controlled temperatures and solvent conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-(2-methyl-5-oxo-pyrrolidin-3-yl)carbamate serves as an important intermediate in the synthesis of complex pharmaceuticals and bioactive compounds. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development aimed at treating various diseases.

Key Applications :

- Enzyme Inhibition : This compound has been explored for its potential as an enzyme inhibitor, modulating biochemical pathways crucial for disease treatment.

- Drug Development : It plays a role in the design of bioactive molecules that target specific enzymes or receptors involved in disease mechanisms.

Biological Research

In biological studies, this compound is investigated for its pharmacological properties, particularly its interactions with biological targets.

Mechanism of Action :

The compound acts by binding to active sites on enzymes, altering their conformation, and affecting their catalytic efficiency. This interaction is critical for understanding its therapeutic potential and pharmacological profile.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of structurally similar compounds on astrocytes under oxidative stress induced by amyloid beta. The results demonstrated a significant reduction in cell death and inflammatory markers, suggesting a potential role for this compound in neuroprotection.

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties of pyrrolidine derivatives indicated that certain derivatives exhibited notable antibacterial activity against various pathogens. This highlights the potential therapeutic applications of this compound in treating infections.

Data Table: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Modulates enzyme activity; potential applications in drug development |

| Neuroprotection | Reduces cell death and inflammation in neurodegenerative models |

| Antimicrobial Activity | Exhibits antibacterial effects against various pathogens |

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including polymer production and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-methyl-5-oxo-pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It may act by modifying enzyme activity or binding to receptor sites, thereby influencing biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Compounds

Key Observations:

Core Heterocycles: The target compound’s pyrrolidinone core (γ-lactam) contrasts with oxadiazole (5n) , bicyclo[2.2.2]octane , and pyridine systems in analogs. The pyrrolopyrimidine derivative introduces fused aromaticity, enhancing π-π stacking interactions critical for biological target binding.

Functional Group Diversity: The Boc carbamate is a common protective group across all compounds, but its position varies. For example, in the target compound, it is on the pyrrolidinone ring, whereas in 5n , it is on an oxadiazole-linked methyl group. Formyl () and amino () substituents enable further functionalization, such as Schiff base formation or nucleophilic substitution.

Molecular Weight and Complexity: The target compound has the lowest molecular weight (214.26 g/mol), favoring better bioavailability compared to bulkier analogs like the bicyclo[2.2.2]octane derivative (251.32 g/mol) . High-complexity derivatives (e.g., ’s 615.7 g/mol chromenone-pyrazolopyrimidine hybrid) prioritize target specificity but may face synthetic challenges.

Key Observations:

- The target compound’s synthesis likely follows standard Boc protection protocols, whereas 5n employs HClO₄-SiO₂ as a robust catalyst for heterocyclic coupling, achieving rapid reaction completion (8 minutes).

- TFA-mediated deprotection () is a common downstream step for Boc-carbamates, underscoring the group’s utility in temporary amine protection.

Biological Activity

Tert-butyl N-(2-methyl-5-oxo-pyrrolidin-3-yl)carbamate is a chemical compound notable for its structural features and potential biological activities. With the molecular formula and a molecular weight of 214.26 g/mol, this compound is recognized for its pyrrolidine derivative characteristics, which are linked to various pharmacological applications. The compound is identified by its CAS number 1824602-08-5 and has been the subject of research in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound includes:

- A tert-butyl group , which contributes to its lipophilicity.

- A carbamate functional group , enhancing its stability and solubility.

- A pyrrolidine ring with specific substituents (2-methyl and 5-oxo), which may influence its biological interactions.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C10H18N2O3 |

| Molecular Weight | 214.26 g/mol |

| CAS Number | 1824602-08-5 |

| Functional Groups | Tert-butyl, Carbamate |

| Ring Structure | Pyrrolidine |

Pharmacological Potential

Research indicates that this compound may exhibit various biological activities, particularly in the context of drug development. Its structural analogs have shown promise in several therapeutic areas, including anti-inflammatory and neuroprotective effects.

- Anti-inflammatory Activity : Compounds with similar structures have been studied for their ability to inhibit pro-inflammatory cytokines, suggesting that this compound could possess similar properties.

- Neuroprotective Effects : The potential for this compound to interact with neural pathways may position it as a candidate for addressing neurodegenerative diseases, such as Alzheimer's disease.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of related compounds:

- Inhibition of Enzymatic Activity : Certain derivatives have demonstrated inhibitory effects on enzymes such as p38 MAPK, with IC50 values in the low nanomolar range, indicating strong potential for anti-inflammatory applications .

- Cytokine Production : Research has shown that related compounds can significantly reduce TNFα production in stimulated cells, further supporting their role in managing inflammatory responses .

- Neuroprotective Mechanisms : Investigations into similar pyrrolidine-based compounds have highlighted their ability to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress .

Table 2: Comparative Biological Activities

| Compound Name | Biological Activity | IC50 Value (nM) |

|---|---|---|

| Pyrazolyl-Ureas | p38 MAPK Inhibitor | 53 |

| (S)-tert-butyl (5-oxopyrrolidin-3-yl)carbamate | TNFα Production Inhibition | 820 |

| This compound | Potential Anti-inflammatory Effects | TBD |

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps, emphasizing the importance of reagent selection to achieve optimal yields. The compound's versatility allows for the exploration of various derivatives that may enhance its biological activity.

Synthesis Steps

- Formation of Pyrrolidine Ring : Utilizing appropriate precursors to construct the pyrrolidine framework.

- Carbamate Formation : Reacting the pyrrolidine derivative with a suitable carbamate reagent.

- Purification : Employing techniques such as recrystallization or chromatography to isolate the desired product.

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for tert-butyl N-(2-methyl-5-oxo-pyrrolidin-3-yl)carbamate?

- Structural Features : The compound contains a pyrrolidinone ring (5-oxo-pyrrolidine) with a methyl substituent at the 2-position and a tert-butyl carbamate group at the 3-position. The carbamate acts as a protective group for amines, while the ketone in the pyrrolidinone enables reactivity in nucleophilic additions.

- Characterization Methods :

- NMR : H and C NMR identify proton environments (e.g., tert-butyl singlet at ~1.4 ppm, pyrrolidinone carbonyl at ~170 ppm).

- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1680–1720 cm) and carbamate N-H stretches (~3300 cm).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) validate the molecular weight.

Q. What are the common synthetic routes for preparing this compound, and how are reaction conditions optimized?

- Synthetic Routes :

Carbamate Protection : React 3-amino-2-methylpyrrolidin-5-one with di-tert-butyl dicarbonate (BocO) in a polar aprotic solvent (e.g., THF or DCM) with a base (e.g., DMAP or TEA).

Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

- Optimization Factors :

- Temperature : Room temperature minimizes side reactions (e.g., Boc group cleavage).

- Solvent Choice : DCM improves solubility of intermediates.

- Stoichiometry : Excess BocO (1.2–1.5 eq) ensures complete reaction.

Q. How can researchers ensure purity and stability during storage of this carbamate derivative?

- Purity : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.

- Stability :

- Storage : –20°C under inert gas (N or Ar) to prevent hydrolysis of the carbamate.

- Handling : Avoid prolonged exposure to moisture or acidic/basic conditions.

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve ambiguities in the stereochemistry of this compound?

- Methodology :

Data Collection : Single-crystal X-ray diffraction at low temperature (e.g., 100 K) improves resolution.

Structure Solution : Use SHELXT for phase problem resolution via direct methods.

Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen bonding networks.

- Case Study : A similar carbamate in was resolved using SHELX, confirming the 3D arrangement of substituents on the pyrrolidinone ring.

Q. What strategies are effective in analyzing conflicting reactivity data between similar pyrrolidinone-carbamate derivatives?

- Approach :

Comparative Kinetics : Measure reaction rates under identical conditions (e.g., nucleophilic substitution with varying leaving groups).

Computational Modeling : DFT calculations (e.g., Gaussian) predict electronic effects of substituents (e.g., methyl vs. fluorophenyl groups).

Structural Analysis : Overlay crystal structures (e.g., Mercury software) to identify steric clashes or conformational biases.

- Example : shows fluorinated derivatives exhibit slower hydrolysis due to electron-withdrawing effects, conflicting with non-fluorinated analogs.

Q. What advanced computational methods predict the compound's stability under varying pH and temperature conditions?

- Methods :

- Molecular Dynamics (MD) : Simulate degradation pathways (e.g., carbamate hydrolysis) in explicit solvent models.

- pKa Prediction : Tools like MarvinSketch estimate protonation states affecting solubility and reactivity.

- Thermogravimetric Analysis (TGA) : Validate thermal decomposition thresholds computationally via COSMO-RS.

Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported biological activities of structurally similar carbamates?

- Steps :

Meta-Analysis : Compare IC values across studies, adjusting for assay variability (e.g., cell line differences).

SAR Studies : Systematically modify substituents (e.g., tert-butyl vs. benzyl carbamates) to isolate activity contributors.

Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., enzyme active sites).

- Case : notes stereochemical variations in fluorinated piperidine carbamates lead to divergent enzyme inhibition.

Methodological Tables

| Technique | Application | Example Parameters |

|---|---|---|

| X-ray Crystallography (SHELX) | Stereochemical confirmation | λ = 0.71073 Å (Mo-Kα), R-factor < 0.05 |

| HPLC Purification | Purity assessment | C18 column, 70:30 acetonitrile/water, 1 mL/min |

| DFT Calculations | Reactivity prediction | B3LYP/6-31G*, solvent = water |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.